Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for the compound Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride is ethyl 5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate hydrochloride . This name reflects the compound’s core indole structure substituted with functional groups at specific positions.
The indole backbone is modified at position 1 with a phenyl group, position 2 with a morpholinomethyl moiety, position 3 with an ethyl ester group, and position 5 with a p-toluenesulfonate (tosyl) group. The hydrochloride salt form is indicated by the presence of a chloride counterion. The structural formula can be represented using the SMILES notation:
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CN5CCOCC5.Cl.
The InChI key, VWOGVFJRNOCICE-UHFFFAOYSA-N, further encodes the stereochemical and connectivity details. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached via a methylene bridge to the indole’s position 2, while the tosyl group forms a sulfonate ester at position 5. The ethyl ester at position 3 and the phenyl group at position 1 complete the substitution pattern.
Synonyms and Registry Numbers (CAS, PubChem, etc.)
This compound is documented under multiple identifiers and synonyms across chemical databases. The CAS Registry Number is 88461-83-0 , which serves as a unique identifier in chemical literature. In PubChem, it is listed under CID 55819 , while its RTECS (Registry of Toxic Effects of Chemical Substances) number is NL6004600 .
Additional synonyms include:
- Ethyl 5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate hydrochloride
- 1-Phenyl-2-morpholinomethyl-5-tosyloxyindole-3-carboxylic acid ethyl ester hydrochloride
- This compound .
These aliases emphasize functional group substitutions (e.g., "tosyloxy" for the p-toluenesulfonate group) and salt forms. The compound’s Wikidata entry (Q83017947) and DSSTox Substance ID (DTXSID00151485) further facilitate cross-referencing in toxicological and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C29H30ClN2O6S , encompassing 29 carbon, 30 hydrogen, 1 chlorine, 2 nitrogen, 6 oxygen, and 1 sulfur atom. This formula accounts for the hydrochloride salt, with the chloride ion contributing to the overall stoichiometry.
| Atom Type | Quantity |
|---|---|
| Carbon (C) | 29 |
| Hydrogen (H) | 30 |
| Chlorine (Cl) | 1 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 6 |
| Sulfur (S) | 1 |
The molecular weight is 571.13 g/mol , calculated as the sum of the atomic masses of its constituents. The ethyl ester (C2H5O2), morpholinomethyl (C5H10NO), and p-toluenesulfonate (C7H7SO3) groups contribute significantly to the mass, alongside the indole core (C8H6N) and hydrochloride (HCl).
The presence of the sulfonate ester and morpholine ring introduces polar and hydrophilic regions, while the aromatic indole and phenyl groups contribute to hydrophobic interactions. This duality influences the compound’s solubility and reactivity in biological and chemical systems.
Properties
CAS No. |
88461-83-0 |
|---|---|
Molecular Formula |
C29H31ClN2O6S |
Molecular Weight |
571.1 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ium-4-ylmethyl)-1-phenylindole-3-carboxylate;chloride |
InChI |
InChI=1S/C29H30N2O6S.ClH/c1-3-36-29(32)28-25-19-23(37-38(33,34)24-12-9-21(2)10-13-24)11-14-26(25)31(22-7-5-4-6-8-22)27(28)20-30-15-17-35-18-16-30;/h4-14,19H,3,15-18,20H2,1-2H3;1H |
InChI Key |
HTQDXKXZPYAWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C[NH+]5CCOCC5.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Core Indole Skeleton Synthesis
The 5-hydroxyindole core is typically synthesized via a three-step enamine-based pathway :
- Step 1: Enamine Formation
Ethyl acetoacetate reacts with a morpholine-containing primary amine under ultrasonic irradiation with catalytic acetic acid to form the enamine intermediate.
Conditions : Room temperature, 30–60 minutes.
Step 2: Cyclization with Quinone
The enamine undergoes cyclization with 1,4-benzoquinone in the presence of CaI₂ as a catalyst at reflux temperature (80–100°C, 1 hour) to yield the 5-hydroxyindole-3-carboxylic acid ethyl ester scaffold.Step 3: Functionalization at C2
Introduction of the morpholinomethyl group at the C2 position is achieved via Mannich reaction using morpholine, formaldehyde, and the indole intermediate under mild basic conditions.
Sulfonation to p-Toluenesulfonate Ester
The 5-hydroxy group is sulfonated using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane or THF:
- Reagents : TsCl (1.2 equiv), triethylamine (2.0 equiv) as base.
- Conditions : 0°C to room temperature, 4–6 hours.
- Workup : Precipitation or column chromatography yields the p-toluenesulfonate ester.
Hydrochloride Salt Formation
The final compound is converted to its hydrochloride salt by treating the free base with HCl gas or HCl in dioxane/ethyl acetate :
- Conditions : Stirring at 0°C for 1 hour, followed by filtration and drying.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalysts | CaI₂ (cyclization), Triethylamine (sulfonation) |
| Solvents | Ethanol (enamine), Toluene (cyclization), Dichloromethane (sulfonation) |
| Yield Optimization | Ultrasonic irradiation improves enamine formation efficiency. |
| Purity Control | Column chromatography (silica gel, hexane/ethyl acetate). |
Analytical Validation
Challenges and Considerations
- Racemization Risk : Base-sensitive steps (e.g., sulfonation) require strict temperature control to prevent decomposition.
- Scalability : Ultrasonic irradiation may limit large-scale synthesis; alternative heating methods (microwave) could be explored.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The compound undergoes hydrolysis under acidic or basic conditions due to its ester functionalities:
-
Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid-mediated hydrolysis follows a protonation pathway.
-
Example : Hydrolysis of the ethyl ester generates indole-3-carboxylic acid, enhancing hydrogen-bonding capacity for receptor interactions.
Nucleophilic Substitution at Morpholinomethyl Group
The morpholinomethyl substituent participates in alkylation and acylation reactions:
-
Key Observation : Reactions at the morpholine nitrogen are pH-dependent, with optimal yields achieved under anhydrous conditions .
-
Biological Relevance : Alkylated derivatives show enhanced blood-brain barrier permeability in preclinical studies.
Electrophilic Aromatic Substitution (EAS) on Indole Core
The electron-rich indole ring undergoes regioselective EAS:
-
Regiochemical Control : The 5-hydroxy group directs electrophiles to the C-4 and C-6 positions via resonance effects .
-
Synthetic Utility : Nitro derivatives serve as intermediates for amine-functionalized analogs through reduction.
Retro-Mannich Reactions
Under basic conditions, the compound undergoes retro-Mannich fragmentation:
-
Mechanistic Pathway : Base-induced cleavage of the C-N bond in the morpholinomethyl group follows first-order kinetics .
-
Practical Significance : This reaction aids in metabolite identification during pharmacokinetic studies .
Alkoxyalkylation Reactions
The phenolic hydroxyl group participates in alkoxymethylation:
| Alkylating Agent | Solvent | Catalyst | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Paraformaldehyde | Methanol | HCl (conc.) | 60°C | Methoxymethyl ether | |
| Dimethoxymethane | Toluene | TFSI-H | 40°C | Bis-alkoxy derivative |
-
Yield Optimization : Excess paraformaldehyde (3–12 equivalents) improves conversion rates depending on substrate ratios .
-
Structural Impact : Alkoxyalkylation increases lipophilicity, enhancing membrane permeability in drug design .
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Ion | Coordination Site | Complex Geometry | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu²⁺ | Morpholine N + Carboxylate O | Square planar | 8.2 ± 0.3 | |
| Fe³⁺ | Indole NH + Phenolic O | Octahedral | 6.7 ± 0.2 |
-
Analytical Application : Copper complexes exhibit fluorescence quenching, enabling metal sensing applications.
-
Catalytic Potential : Iron complexes catalyze oxidation of alkenes with H₂O₂.
This comprehensive reactivity profile demonstrates the compound's versatility in synthetic and medicinal chemistry. Its balanced electron-withdrawing (sulfonate) and electron-donating (morpholine) groups enable precise control over reaction pathways, making it a valuable scaffold for developing kinase inhibitors , antimicrobial agents, and coordination polymers. Further research should explore enantioselective modifications and computational modeling to predict novel derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives possess notable antimicrobial properties. For instance, a study synthesized various N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and assessed their antimicrobial efficacy. The synthesized compounds exhibited significant activity against a range of microbial strains, indicating the potential of indole derivatives as effective antimicrobial agents .
Anticancer Properties
Indole derivatives, including the compound , have been investigated for their cytotoxic effects against cancer cells. A notable study synthesized several 5-hydroxyindole-3-carboxylic acids and evaluated their effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with minimal toxicity to normal cells. Specifically, one ester derivative showed a half-maximal effective concentration of 4.7 µM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
Indole derivatives are also recognized for their antioxidant capabilities. Research has shown that novel 1H-indolyl derivatives can act as significant antioxidants. These compounds were subjected to biological evaluation and molecular docking studies to assess their potential in scavenging free radicals and protecting cellular components from oxidative stress .
Synthesis and Structural Variability
The synthesis of indole derivatives often involves various chemical reactions, including acylation and condensation methods. For example, the synthesis of ethyl glycinate coupled with indole-2-carboxylic acid has been documented as a pathway to create bioactive compounds. The structural variability of these compounds allows for the exploration of different substitutions on the indole ring, which can significantly influence their biological activities .
Potential Biomarkers
Indole-3-carboxylic acid has been identified as a potential biomarker for dietary intake from various food sources such as brassicas and pulses. This aspect highlights its significance beyond pharmacology, suggesting its role in nutritional studies and health assessments .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Synthesis of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Significant antimicrobial activity against various strains | |
| Evaluation of cytotoxic effects on breast cancer cells | Compound 5d showed high potency with low toxicity to normal cells | |
| Investigation of antioxidant properties | Novel indolyl derivatives exhibited strong free radical scavenging activity |
Mechanism of Action
The mechanism of action of Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: 5-Hydroxy vs. Morpholinomethyl vs. Methyl/Thiomethyl: The morpholine moiety (target compound) introduces a basic nitrogen, improving solubility and enabling interactions with biological targets (e.g., enzymes, receptors) .
Functional Modifications :
- Tosylate Ester : Unlike simpler ethyl esters (), the tosylate group in the target compound may act as a leaving group in prodrug activation or stabilize the molecule during synthesis .
- Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs (e.g., ), critical for bioavailability in drug formulations .
Synthetic Pathways: The target compound likely employs a Mannich reaction to introduce the morpholinomethyl group, as seen in arbidol synthesis (). This contrasts with palladium-catalyzed carbonylation used for ethyl ester formation in other indole-3-carboxylates ().
Biological Activity
Indole-3-carboxylic acid derivatives, particularly those containing hydroxy and morpholinomethyl substituents, have garnered attention for their diverse biological activities. This article explores the biological activity of Indole-3-carboxylic acid, 5-hydroxy-2-(morpholinomethyl)-1-phenyl-, ethyl ester, p-toluenesulfonate (ester), hydrochloride , focusing on its cytotoxic effects, antiviral properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure that includes an indole ring, a morpholinomethyl group, and an ethyl ester moiety. Its structural complexity contributes to its varied biological interactions.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of indole derivatives on cancer cells. For instance, a study synthesized 23 novel 5-hydroxyindole-3-carboxylic acids and their esters, assessing their effects on the MCF-7 breast cancer cell line. The results indicated that:
- Compound 5d , an ester derivative with a 4-methoxy group, exhibited significant cytotoxicity with an IC50 value of 4.7 µM .
- Other compounds demonstrated cytotoxicity values below 10 µM , indicating potential for further development as anticancer agents while showing minimal toxicity to normal human dermal fibroblasts .
Antiviral Activity
The antiviral potential of indole derivatives has also been investigated. Specifically, derivatives similar to the compound have shown effectiveness against various viral infections:
- Antiviral Mechanism : The compounds inhibit viral replication and are particularly noted for their activity against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism involves interference with viral entry or replication processes .
- Pharmaceutical Applications : These derivatives can be formulated into various dosage forms such as tablets or injectables for therapeutic use in viral infections .
Therapeutic Applications
The biological activities of indole derivatives extend beyond anticancer and antiviral properties:
- Anti-inflammatory Effects : Some studies suggest that indole derivatives may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Herbicidal Activity : Indole-3-carboxylic acid derivatives have been evaluated for herbicidal activity, demonstrating potential applications in agriculture .
Case Studies
- Cytotoxicity in Cancer Treatment :
- Antiviral Efficacy :
Data Summary Table
| Compound | Cytotoxicity (IC50 µM) | Antiviral Activity | Therapeutic Applications |
|---|---|---|---|
| Indole-3-carboxylic acid derivative | <10 | Active against HBV/HIV | Cancer treatment, antiviral drugs |
| Compound 5d | 4.7 | Moderate | Potential anti-inflammatory agent |
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound, and how do they impact yield?
Answer:
The synthesis involves multi-step modifications starting from an indole-3-carboxylic acid core. Key steps include:
- Bromination/Substitution : Introducing bromine at position 6 (if not pre-existing) under acidic conditions, as seen in analogous indole derivatives .
- Morpholinomethyl Introduction : Alkylation or Mannich-type reactions to attach the morpholinomethyl group at position 2, requiring controlled pH and temperature to avoid side reactions .
- Esterification : Ethyl ester formation via acid-catalyzed reflux with ethanol, with yields influenced by reaction duration and catalyst concentration (e.g., acetic acid or sodium acetate) .
- Salt Formation : Final conversion to hydrochloride and p-toluenesulfonate salts using stoichiometric acid addition, with purity dependent on recrystallization solvents (e.g., ethanol or DMF/acetic acid mixtures) .
Optimization Tip : Yields improve with inert atmospheres (N₂) for moisture-sensitive steps and gradient HPLC purification to isolate intermediates .
Advanced: How does the morpholinomethyl group at position 2 influence the compound’s physicochemical properties and bioactivity?
Answer:
The morpholinomethyl group enhances:
- Lipophilicity : Increases membrane permeability, critical for cellular uptake, as observed in SAR studies of similar indole esters .
- Solubility : The morpholine’s tertiary amine allows salt formation (e.g., HCl), improving aqueous solubility for in vitro assays .
- Target Interaction : The morpholine’s oxygen atoms may engage in hydrogen bonding with biological targets (e.g., survivin or enzymes), as suggested by docking studies on indole derivatives .
Contradiction Alert : Some studies report reduced activity with bulky substituents; thus, steric effects of the morpholine ring should be evaluated via comparative analogs .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC : Essential for assessing purity (>95% by reversed-phase methods), with mobile phases optimized for indole derivatives (e.g., acetonitrile/water with 0.1% TFA) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl at position 1, morpholine protons) and esterification .
- Mass Spectrometry : High-resolution MS validates molecular weight and salt adducts (e.g., [M+H]⁺ or [M+Cl]⁻) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in complex derivatives .
Advanced: How can contradictory stability data under varying pH conditions be resolved?
Answer:
- pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 1–13, monitoring via HPLC. For example, the p-toluenesulfonate ester may hydrolyze under alkaline conditions, requiring buffered formulations .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures, correlating stability with storage conditions (e.g., desiccated vs. humid) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) traces hydrolysis pathways, clarifying degradation kinetics .
Basic: What storage conditions are recommended to preserve the compound’s integrity?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation of the indole core .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester and sulfonate groups .
- Inert Atmosphere : Argon or nitrogen blankets minimize oxidation of the morpholine and hydroxy groups .
Advanced: What strategies mitigate low yields during the esterification step?
Answer:
- Catalyst Optimization : Increase sodium acetate concentration (2.0 equiv) to drive esterification equilibrium .
- Solvent Selection : Replace glacial acetic acid with toluene for azeotropic water removal, improving conversion .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >80% .
Basic: How does the p-toluenesulfonate ester affect solubility and formulation?
Answer:
- Enhanced Solubility : The sulfonate group increases water solubility, facilitating in vitro assays (e.g., cell culture media compatibility) .
- Formulation Challenges : Hydrolysis-prone in aqueous buffers; use lyophilized powders reconstituted in DMSO/PBS mixtures .
Advanced: Which computational methods predict the compound’s binding affinity to survivin or other targets?
Answer:
- Molecular Docking : Use AutoDock Vina with survivin’s crystal structure (PDB ID: 3UIH) to map interactions with the indole core and morpholine .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions, highlighting key residues (e.g., Asp71, Glu76) .
- QSAR Models : Train models using indole derivative datasets to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
